N-(2-chlorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
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Overview
Description
N-(2-chlorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is a chemical compound with a complex structure that includes a pyrrolidine ring, a chlorophenyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the chlorophenyl and methylsulfonyl groups. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl halide reacts with the pyrrolidine ring.
Addition of the Methylsulfonyl Group: This is usually done through sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group or the reduction of the chlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-chlorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can engage in π-π interactions, while the methylsulfonyl group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
- N-(2-bromophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
- N-(2-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
Uniqueness
This compound is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. The methylsulfonyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-methylsulfonylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-19(17,18)9-6-7-15(8-9)12(16)14-11-5-3-2-4-10(11)13/h2-5,9H,6-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIQURSISYMIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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